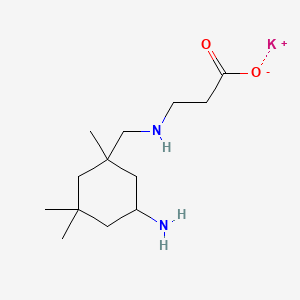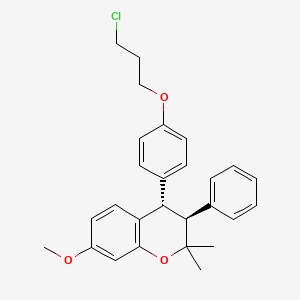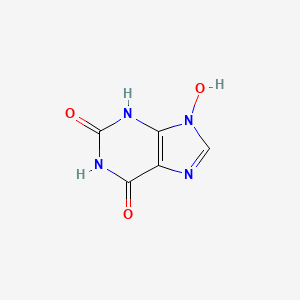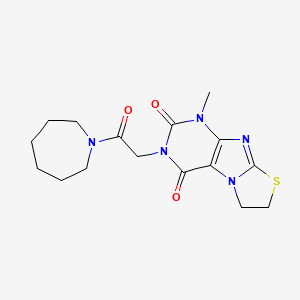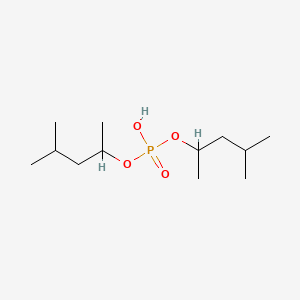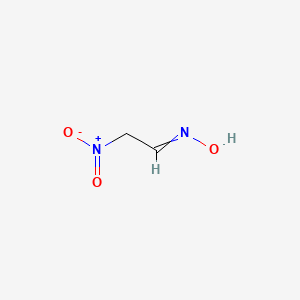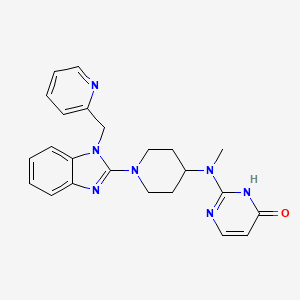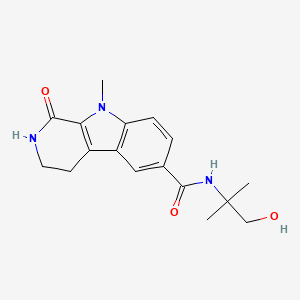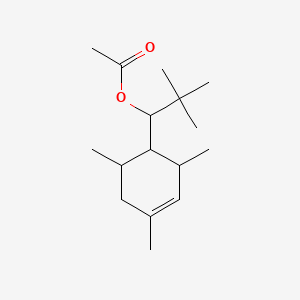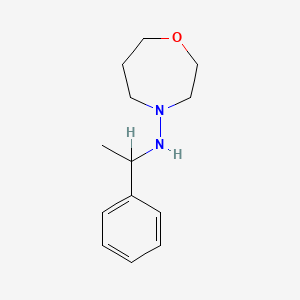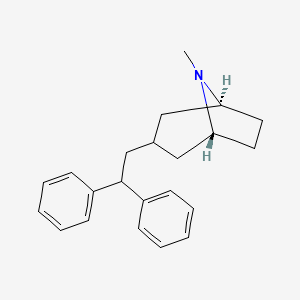
8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azabicyclo[3.2.1]octan, 3-(2,2-Diphenylethyl)-8-methyl-, endo- ist eine komplexe organische Verbindung mit einer einzigartigen bicyclischen Struktur. Diese Verbindung ist bekannt für ihre bedeutenden Anwendungen in verschiedenen Bereichen, darunter die medizinische Chemie und die organische Synthese. Ihre Struktur umfasst ein bicyclisches Octanringsystem mit einem Stickstoffatom, was sie zu einem vielseitigen Gerüst für chemische Modifikationen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Azabicyclo[3.2.1]octan, 3-(2,2-Diphenylethyl)-8-methyl-, endo- umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter bestimmten Bedingungen, um die bicyclische Struktur zu bilden. Die Reaktionsbedingungen umfassen häufig die Verwendung von starken Säuren oder Basen, erhöhten Temperaturen und manchmal Katalysatoren, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Strömungsreaktoren, automatisierte Systeme und strenge Qualitätskontrollmaßnahmen umfassen, um die Verbindung im kommerziellen Maßstab herzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Azabicyclo[3.2.1]octan, 3-(2,2-Diphenylethyl)-8-methyl-, endo- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie Thionylchlorid für elektrophile Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
8-Azabicyclo[3.2.1]octan, 3-(2,2-Diphenylethyl)-8-methyl-, endo- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit biologischen Zielstrukturen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich analgetischer und entzündungshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 8-Azabicyclo[3.2.1]octan, 3-(2,2-Diphenylethyl)-8-methyl-, endo- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Rezeptoren oder Enzymen. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8-Azabicyclo[3.2.1]octan, 3-(2-Hydroxy-2,2-diphenylethyl)-: Eine ähnliche Verbindung mit einer Hydroxylgruppe anstelle einer Methylgruppe.
- 8-Azabicyclo[3.2.1]octan, 3-(2,2-Diphenylethyl)-8-hydroxy-: Eine weitere verwandte Verbindung mit einer Hydroxylgruppe an einer anderen Position .
Einzigartigkeit
Die Einzigartigkeit von 8-Azabicyclo[3.2.1]octan, 3-(2,2-Diphenylethyl)-8-methyl-, endo- liegt in seinem spezifischen Substitutionsmuster und den daraus resultierenden chemischen und biologischen Eigenschaften. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht .
Eigenschaften
CAS-Nummer |
20291-32-1 |
|---|---|
Molekularformel |
C22H27N |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
(1R,5S)-3-(2,2-diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H27N/c1-23-20-12-13-21(23)15-17(14-20)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-22H,12-16H2,1H3/t17?,20-,21+ |
InChI-Schlüssel |
BBAGHBNWMQFDRG-PRJVBOEPSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C2CCC1CC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


